molecular formula C4H8N2O2 B14718937 (Propan-2-ylideneamino) carbamate CAS No. 17686-66-7

(Propan-2-ylideneamino) carbamate

Cat. No.: B14718937
CAS No.: 17686-66-7
M. Wt: 116.12 g/mol
InChI Key: FVZBZOHLIPJKPC-UHFFFAOYSA-N
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Description

(Propan-2-ylideneamino) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a carbamate group attached to a propan-2-ylideneamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-ylideneamino) carbamate can be achieved through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, in the presence of a catalyst. This method is environmentally friendly and avoids the use of toxic reagents like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields the desired carbamate with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow systems to enhance efficiency and scalability. Catalysts such as iron-chrome complexes are used to facilitate the reaction, leading to high yields and selectivity . This method is preferred due to its sustainability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-ylideneamino) carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (Propan-2-ylideneamino) carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, influencing the compound’s biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Propan-2-ylideneamino) carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate bonds and participate in various reactions makes it valuable in multiple applications.

Properties

CAS No.

17686-66-7

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(propan-2-ylideneamino) carbamate

InChI

InChI=1S/C4H8N2O2/c1-3(2)6-8-4(5)7/h1-2H3,(H2,5,7)

InChI Key

FVZBZOHLIPJKPC-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)N)C

Origin of Product

United States

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